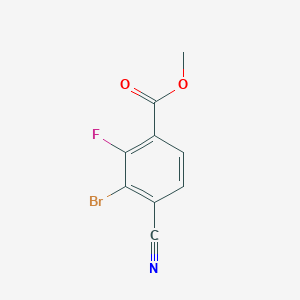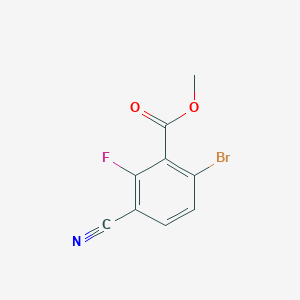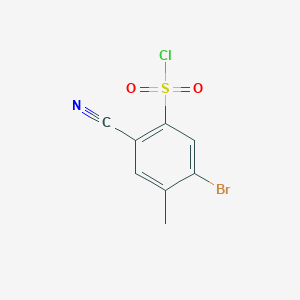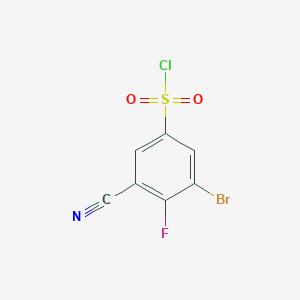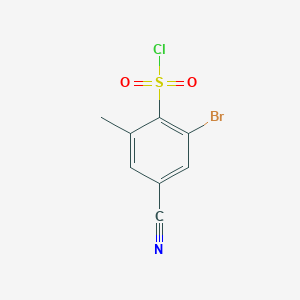
Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate
Descripción general
Descripción
Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate, or 4-BCT, is a fluorinated benzoate ester with a wide range of applications in scientific research. It is a useful reagent for the synthesis of various organic compounds, including those used in pharmaceuticals, agrochemicals, and other industrial products. 4-BCT is also used as a catalyst in the synthesis of various materials, such as polymers, dyes, and fine chemicals. Additionally, 4-BCT is used as a starting material for the synthesis of several important compounds, such as N-substituted benzoates, cyclic compounds, and other derivatives.
Aplicaciones Científicas De Investigación
4-BCT has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other industrial products. Additionally, 4-BCT is used as a catalyst in the synthesis of various materials, such as polymers, dyes, and fine chemicals. It is also used as a starting material for the synthesis of several important compounds, such as N-substituted benzoates, cyclic compounds, and other derivatives. Furthermore, 4-BCT is used as a reactant in the synthesis of various heterocyclic compounds, including those used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-BCT is not well understood. However, it is believed that the fluorinated benzoate ester is able to react with various compounds due to its electron-withdrawing properties, which allow it to act as a nucleophile. Additionally, 4-BCT is believed to be able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BCT are not well understood. However, it is believed that 4-BCT is not toxic to humans, as it is rapidly metabolized and excreted by the body. Additionally, 4-BCT is believed to be non-mutagenic, meaning that it is unlikely to cause genetic mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-BCT in lab experiments is its low cost and ease of use. Additionally, 4-BCT is a relatively stable compound, which makes it suitable for use in a variety of synthetic reactions. However, 4-BCT is also sensitive to moisture and light, and it can decompose at high temperatures, so it must be stored and handled with care.
Direcciones Futuras
The potential future directions for 4-BCT include further research into its mechanism of action and its biochemical and physiological effects. Additionally, 4-BCT could be used as a catalyst in the synthesis of novel compounds, such as pharmaceuticals and agrochemicals. Furthermore, 4-BCT could be used as a starting material for the synthesis of various derivatives, such as N-substituted benzoates and cyclic compounds. Finally, 4-BCT could be used in the synthesis of heterocyclic compounds, which could be used in medicinal chemistry.
Propiedades
IUPAC Name |
ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-3-6(5-16)9(12)4-8(7)11(13,14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOBITPRDFEFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine](/img/structure/B1413765.png)
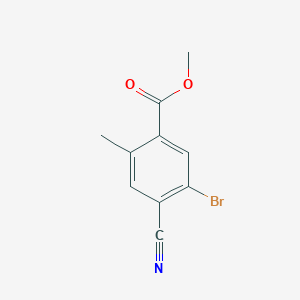

![3-[(Azetidin-1-yl)methyl]-5-bromoaniline](/img/structure/B1413768.png)

